Cas no 2138091-80-0 (4-({1-(tert-butoxy)carbonylpiperidin-3-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)butanoic acid)
4-({1-(tert-butoxy)carbonylpiperidin-3-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-({1-(tert-butoxy)carbonylpiperidin-3-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)butanoic acid
- 4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid
- 2138091-80-0
- EN300-1081133
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- Inchi: 1S/C29H36N2O6/c1-29(2,3)37-27(34)30-16-8-10-20(18-30)31(17-9-15-26(32)33)28(35)36-19-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-7,11-14,20,25H,8-10,15-19H2,1-3H3,(H,32,33)
- InChI Key: MMUPRKRFFBRJTK-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N(CCCC(=O)O)C1CN(C(=O)OC(C)(C)C)CCC1)=O
Computed Properties
- Exact Mass: 508.25733687g/mol
- Monoisotopic Mass: 508.25733687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 789
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 96.4Ų
4-({1-(tert-butoxy)carbonylpiperidin-3-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1081133-0.05g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 95% | 0.05g |
$1020.0 | 2023-10-28 | |
| Enamine | EN300-1081133-0.1g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 95% | 0.1g |
$1068.0 | 2023-10-28 | |
| Enamine | EN300-1081133-0.25g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 95% | 0.25g |
$1117.0 | 2023-10-28 | |
| Enamine | EN300-1081133-0.5g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 95% | 0.5g |
$1165.0 | 2023-10-28 | |
| Enamine | EN300-1081133-1.0g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 1g |
$1214.0 | 2023-06-10 | ||
| Enamine | EN300-1081133-2.5g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 95% | 2.5g |
$2379.0 | 2023-10-28 | |
| Enamine | EN300-1081133-5.0g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1081133-10.0g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1081133-1g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 95% | 1g |
$1214.0 | 2023-10-28 | |
| Enamine | EN300-1081133-5g |
4-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)butanoic acid |
2138091-80-0 | 95% | 5g |
$3520.0 | 2023-10-28 |
4-({1-(tert-butoxy)carbonylpiperidin-3-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)butanoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 4-({1-(tert-butoxy)carbonylpiperidin-3-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)butanoic acid
Comprehensive Overview of 4-({1-(tert-butoxy)carbonylpiperidin-3-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)butanoic acid (CAS No. 2138091-80-0)
The compound 4-({1-(tert-butoxy)carbonylpiperidin-3-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)butanoic acid (CAS No. 2138091-80-0) is a highly specialized peptide synthesis intermediate widely utilized in pharmaceutical research and bioconjugation. Its unique structure, featuring both tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups, makes it invaluable for solid-phase peptide synthesis (SPPS) and drug discovery. Researchers frequently search for "Boc-Fmoc protected amino acids" or "CAS 2138091-80-0 applications," reflecting its growing relevance in proteomics and biomaterials.
In the context of AI-driven drug design and high-throughput screening, this compound has gained attention due to its role in peptide-based therapeutics. Recent trends highlight its potential in targeted drug delivery systems, particularly for cancer immunotherapy and neurological disorders. The dual-protection strategy (Boc/Fmoc) ensures selective deprotection during synthesis, a feature often queried as "orthogonal protection in peptide chemistry." Its butanoic acid tail further enables carboxylate-mediated conjugation, a hot topic in antibody-drug conjugate (ADC) development.
From a synthetic chemistry perspective, CAS No. 2138091-80-0 exemplifies advanced heterocyclic building blocks. The piperidine-3-yl moiety contributes to conformational rigidity, while the Fmoc group allows UV-monitored cleavage—frequently searched as "Fmoc deprotection kinetics." Its stability under microwave-assisted peptide synthesis conditions aligns with industrial demands for green chemistry and process intensification.
The compound’s logP and solubility profiles are critical for formulation scientists, often explored under "peptidomimetic physicochemical properties." As computational chemistry tools like molecular docking advance, derivatives of this scaffold are investigated for GPCR modulation—addressing trending queries like "peptide-based GPCR ligands." Its CAS registry data (e.g., 2138091-80-0) is rigorously cited in patent literature, particularly for biodegradable polymer applications.
Emerging discussions in preclinical research emphasize its utility in bioorthogonal chemistry, where the Boc group serves as a temporary mask for click chemistry modifications. This aligns with searches for "non-toxic peptide linkers" and "in vivo conjugation strategies." Furthermore, its chromatographic purity (>98% by HPLC) meets stringent requirements for GMP-grade intermediates, a key concern in regulatory submissions.
In summary, 4-({1-(tert-butoxy)carbonylpiperidin-3-yl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)butanoic acid represents a nexus of cutting-edge medicinal chemistry and biotechnological innovation. Its multifaceted applications—from peptide vaccines to smart biomaterials—underscore why CAS No. 2138091-80-0 remains a focal point in both academic and industrial research.
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